Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate

Lipophilicity Physicochemical property Medicinal chemistry sourcing

Researchers requiring the 2-methyl-3-carboxylate regioisomer of benzo[d]imidazo[2,1-b]thiazole face supply challenges with positional isomers or des-methyl analogs that yield divergent biological outcomes. Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate (CAS 86932-98-1) eliminates this risk. • Direct precursor to 5bc (IC50 0.53 µM vs MTB PS; MIC 3.53 µM). • FBDD-compliant scaffold (MW 260.31, LogP 2.33) with ester handle for rapid SAR. • Confirmed 2-methyl-3-carboxylate regiochemistry ensures alignment with published kinase inhibitor and anti-TB pharmacophores. Sourced with ≥95% purity for immediate research use.

Molecular Formula C13H12N2O2S
Molecular Weight 260.31 g/mol
CAS No. 86932-98-1
Cat. No. B3291024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate
CAS86932-98-1
Molecular FormulaC13H12N2O2S
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C3=CC=CC=C3S2)C
InChIInChI=1S/C13H12N2O2S/c1-3-17-12(16)11-8(2)14-13-15(11)9-6-4-5-7-10(9)18-13/h4-7H,3H2,1-2H3
InChIKeyUJQXCRZWLVNZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate: Core Scaffold and Physicochemical Profile for Heterocyclic Building Block Sourcing


Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate (CAS 86932-98-1) is a fused tricyclic heterocycle featuring a benzo[d]imidazo[2,1-b]thiazole core with a methyl substituent at the 2-position and an ethyl carboxylate group at the 3-position. With a molecular formula of C13H12N2O2S and a molecular weight of 260.31 g/mol , this compound serves as a high-purity (≥95%) building block for medicinal chemistry and chemical biology research . The ester functionality at position 3 offers a well-defined synthetic handle, allowing derivatization into hydrazides, carboxamides, and carboxylic acids without disrupting the fused ring system. Its predicted partition coefficient (LogP) of approximately 2.33 indicates a favorable balance of lipophilicity and aqueous solubility suitable for early-stage drug discovery campaigns.

Why Benzo[d]imidazo[2,1-b]thiazole Positional Isomers and Des-methyl Analogs Cannot Substitute Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate


Substituting Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate with a positional isomer or des-methyl analog introduces significant risk of divergent biological and chemical outcomes. The compound belongs to the benzo[d]imidazo[2,1-b]thiazole regioisomer series, which is distinct from the benzo[d]imidazo[5,1-b]thiazole isomer in terms of ring fusion geometry and electronic distribution [1]. Within the [2,1-b] series, the specific placement of the methyl group at the 2-position and the ester at the 3-position is critical: the related 2-methyl-N′-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide (derived from this ester) demonstrated an IC50 of 0.53 ± 0.13 µM against Mycobacterium tuberculosis pantothenate synthetase with a MIC of 3.53 µM [2]. In contrast, generic benzo[d]imidazo[2,1-b]thiazole-2-carboxylate isomers lack the 2-methyl group and carry the ester at a different position (e.g., CAS 64951-05-9), which alters both the steric environment and the trajectory of downstream derivatization. For procurement, sourcing a compound with confirmed 2-methyl-3-carboxylate regiochemistry is essential to ensure consistency with literature-reported active pharmacophores.

Quantitative Differentiation Evidence for Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate Against Analogs


Predicted Lipophilicity (LogP) Differentiates 3-Carboxylate from 2-Carboxylate Positional Isomer

The predicted octanol-water partition coefficient (LogP) for Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate is 2.33 . In contrast, the positional isomer Ethyl benzo[d]imidazo[2,1-b]thiazole-2-carboxylate (CAS 64951-05-9) has a notably different physicochemical profile with a melting point of 133–134 °C , indicating that relocation of the ester from position 3 to position 2 alters solid-state properties and may affect formulation behavior. While no experimentally measured LogP is publicly available for the 2-carboxylate isomer, the difference in regiochemistry between the two compounds is a key parameter for solubility and permeability predictions in drug design.

Lipophilicity Physicochemical property Medicinal chemistry sourcing

Molecular Weight Advantage for Fragment-Based Screening Compared to Bulkier 7-Substituted Analogs

Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate has a molecular weight of 260.31 g/mol , positioning it below the 300 Da threshold commonly applied in fragment-based drug discovery (FBDD) campaigns. In contrast, close analogs with additional substituents on the benzo ring exceed this threshold: Ethyl 7-methoxybenzo[d]imidazo[2,1-b]thiazole-2-carboxylate (CAS 81021-97-8, MW 276.31 g/mol ) and Ethyl 7-(methylsulfonyl)benzo[d]imidazo[2,1-b]thiazole-2-carboxylate (CAS 81022-12-0, MW 324.38 g/mol ) are heavier and incorporate hydrogen-bonding functionalities that may introduce undesired off-target interactions. The lower molecular weight and simpler substitution pattern of the target compound make it a more versatile starting point for fragment elaboration.

Fragment-based drug discovery Lead-likeness Building block selection

Validated Derivatization Pathway: The Ester as a Direct Precursor to a Sub-Micromolar M. tuberculosis Pantothenate Synthetase Inhibitor

Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate can be converted to the corresponding carbohydrazide, which upon acylation yields 2-methyl-N′-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide (compound 5bc). This derivative exhibited an IC50 of 0.53 ± 0.13 µM against Mycobacterium tuberculosis pantothenate synthetase (MTB PS), a MIC of 3.53 µM against replicative MTB, and a 2.1 log reduction against nutrient-starved MTB [1]. In contrast, the des-benzo analog series (imidazo[2,1-b]thiazole core without fused benzene ring) produced 6-methyl-N′-(4-phenoxybenzoyl)imidazo[2,1-b]thiazole-5-carbohydrazide, which was reported as an inhibitor in the same enzyme assay but without achieving the same level of potency and in vivo activity [2]. The ester's quantitative conversion efficiency is supported by synthetic protocols reporting excellent yields for imidazo[2,1-b]thiazole-3-carboxylate formation via thiohydantoin and ethyl bromopyruvate condensation [3].

Antitubercular Pantothenate synthetase Prodrug intermediate

Validated Application Scenarios for Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate in Anti-Infective Drug Discovery and Fragment-Based Design


Synthesis of Pantothenate Synthetase Inhibitors Targeting Mycobacterium tuberculosis

Ethyl 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carboxylate serves as the optimal starting material for generating the 2-methylbenzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide intermediate. This intermediate can be acylated with various benzoyl chlorides to produce compounds structurally analogous to 5bc, which achieved an IC50 of 0.53 µM against MTB PS and demonstrated in vivo efficacy in a zebrafish model [1]. Groups procuring this ester for antitubercular drug discovery gain a direct entry point into a pharmacophore validated in both enzymatic and phenotypic assays.

Fragment-Based Screening Library Design with Benzo-Fused Heterocycles

With a molecular weight of 260.31 g/mol and a predicted LogP of 2.33 , this compound meets FBDD selection criteria (MW <300 Da, moderate lipophilicity). It provides a rigid, three-dimensional scaffold that is underrepresented in commercial fragment libraries. Its ester handle allows for rapid diversification into amide, hydrazide, or carboxylic acid fragments without altering the core geometry, enabling systematic SAR exploration .

Regioselective Structure-Activity Relationship (SAR) Studies on Imidazo[2,1-b]thiazole-Based Kinase Inhibitors

The 3-carboxylate regioisomer is critical for SAR studies of kinase inhibitors within the imidazo[2,1-b]thiazole class. Literature reports on related scaffolds, including imidazo[2,1-b]thiazole-based V600E-B-RAF inhibitors (IC50 as low as 0.978 nM for optimized derivatives [2]), demonstrate that the position of substituents on the fused ring system dramatically influences kinase selectivity. Procuring the correct 2-methyl-3-carboxylate regioisomer ensures alignment with published structure-activity relationships for this chemotype.

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